N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the phthalimide moiety via nucleophilic substitution.
- Acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide include:
- Spirocyclic compounds with different substituents.
- Phthalimide derivatives with varying side chains.
- Acetamide-containing molecules with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15(19-9-12-11-24-18(25-12)7-3-4-8-18)10-20-16(22)13-5-1-2-6-14(13)17(20)23/h1-2,5-6,12H,3-4,7-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFGINACCFVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.